6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
Description
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Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-2-4-8-5(7)10-11(4)9-3/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKARNJYYWQJSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1640120-88-2 | |
| Record name | 6-bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Metabolic Stability of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine Scaffolds
Executive Summary
The [1,2,4]triazolo[1,5-b]pyridazine core is a privileged scaffold in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., c-Met, PIM, CLK) and epigenetic modulators (BET bromodomains). Its structural resemblance to purines allows it to effectively occupy the ATP-binding pocket of enzymes.
However, this scaffold faces a distinct metabolic paradox. While the fused nitrogen-rich ring system provides high potency and favorable physicochemical properties (LogP, solubility), it is inherently susceptible to rapid oxidative clearance. Specifically, the electron-deficient pyridazine ring is a prime substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme often overlooked in standard microsomal assays.
This guide details the metabolic profile of the 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine intermediate. It explains why the C6-bromine substituent is not merely a synthetic handle for cross-coupling but a critical metabolic blocker, and provides a validated workflow to assess its stability using both microsomal and cytosolic systems.
Structural Rationale & Metabolic Vulnerabilities[1][2][3]
The Scaffold Architecture
The this compound consists of a fused bicyclic system.
-
Triazole Ring: Enhances hydrogen bonding capabilities within the active site.
-
Pyridazine Ring: Electron-deficient, making it susceptible to nucleophilic metabolic attacks.
-
C6-Bromine: Serves as a steric and electronic block at a high-risk metabolic site.
-
C2-Amine: A key vector for hydrogen bonding but a liability for Phase II conjugation.
Metabolic Soft Spots
To engineer a stable drug, one must understand the specific enzymes that degrade this scaffold.
A. Aldehyde Oxidase (AO) – The "Hidden" Killer
Unlike Cytochrome P450s (CYPs), which are microsomal, AO is a cytosolic molybdo-flavoenzyme. It attacks electron-deficient heterocycles at the carbon atom adjacent to the ring nitrogen (nucleophilic attack).
-
Vulnerability: In the unsubstituted scaffold, the C6 position is the primary site for AO-mediated oxidation to a lactam (6-oxo metabolite).
-
The 6-Bromo Advantage: The presence of the Bromine atom at C6 effectively blocks this primary oxidative pathway, forcing the enzyme to attack less favorable positions (e.g., C7 or C8) or rendering the molecule resistant to AO at this specific site.
B. Cytochrome P450 (CYP) Oxidation
CYP enzymes (primarily CYP3A4 and CYP2D6) can catalyze oxidative deamination of the exocyclic amine or hydroxylation of the pyridazine ring at C7/C8 if sterically accessible.
C. Phase II Conjugation (UGT)
The exocyclic primary amine (-NH2) at position 2 is a nucleophilic "soft spot" for UDP-glucuronosyltransferases (UGTs) , leading to N-glucuronidation. This results in rapid renal clearance.
Visualization: Metabolic Pathways
Figure 1: Metabolic map of the scaffold. Note that the 6-Br substituent blocks the primary AO oxidation pathway, shifting clearance risk to C7/C8 oxidation or N-glucuronidation.
Experimental Protocol: The Dual-Fraction Strategy
Critical Insight: Standard Liver Microsomal (RLM/HLM) stability assays do not contain Aldehyde Oxidase . If you rely solely on microsomes, you will generate false-negative clearance data (i.e., the compound looks stable but fails in vivo). Requirement: You must test in Liver Cytosol (or S9 fraction) to assess AO liability.
Materials & Reagents[4][5][6][7][8]
-
Test System A: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Test System B: Pooled Human Liver Cytosol (HLC) (for AO assessment).
-
Cofactors: NADPH (for CYPs), Molybdenum/Benzaldehyde (optional activators for AO, though endogenous levels in fresh cytosol usually suffice).
-
Controls:
-
CYP Positive: Testosterone or Midazolam.
-
AO Positive: Phthalazine or Carbazeran.
-
Negative: Warfarin.
-
Step-by-Step Methodology
Phase A: Microsomal Stability (CYP Focus)
-
Preparation: Prepare a 1 µM solution of the 6-bromo scaffold in phosphate buffer (100 mM, pH 7.4). Keep DMSO < 0.1%.[1]
-
Pre-Incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with buffer and test compound. Pre-warm to 37°C for 5 mins.
-
Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[2]
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove aliquots.
-
Quenching: Immediately dispense into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Phase B: Cytosolic Stability (AO Focus)
-
Preparation: Similar to above, but use Human Liver Cytosol (1 mg/mL) .
-
Cofactor Note: AO does not require NADPH. However, ensure the cytosol is fresh, as AO activity degrades upon freeze-thaw cycles.
-
Inhibitor Check (Validation): To confirm AO activity, run a parallel tube with Hydralazine (a specific AO inhibitor). If clearance stops, the mechanism is confirmed as AO-mediated.
Visualization: Assay Decision Workflow
Figure 2: Stability assessment workflow. Parallel testing in Microsomes and Cytosol is required to distinguish CYP vs. AO clearance.
Data Interpretation & Structural Optimization (SAR)
When analyzing the LC-MS/MS data, calculate the Intrinsic Clearance (
Quantitative Benchmarks
| Parameter | High Stability (Target) | Moderate Stability | Low Stability (Risk) |
| > 60 min | 30 – 60 min | < 30 min | |
| < 15 | 15 – 45 | > 45 |
Optimization Strategies
If the 6-Bromo scaffold shows instability, apply these medicinal chemistry tactics:
-
Addressing AO Liability (Cytosol instability):
-
Although the 6-Br blocks the primary site, AO may attack the C8 position.
-
Solution: Introduce a small alkyl group (Methyl) or a halogen (Fluoro) at C8 to provide steric hindrance against the AO enzyme.
-
-
Addressing Phase II (Glucuronidation):
-
The C2-amine is a primary conjugation site.
-
Solution: Cap the amine (e.g., amide, urea) or substitute it with a bioisostere if the H-bond donor capability is not strictly required for target binding.
-
-
Addressing CYP Oxidation:
-
If oxidation occurs on the triazole ring substituents, fluorination of alkyl chains (e.g., -CF3 instead of -CH3) often reduces metabolic liability by lowering electron density and strengthening C-H bonds.
-
References
-
Doherty, E. M., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (PMC). Available at: [Link]
-
Manevski, N., et al. (2019).[5] Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery.[5][6] Journal of Medicinal Chemistry.[5][7] Available at: [Link]
-
Cyprotex / Evotec. (2024). Microsomal Stability Assay Protocol and Interpretation. Available at: [Link]
-
Albrecht, B. K., et al. (2015). Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (2025). Compound Summary: this compound.[8][9] Available at: [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting Aldehyde Oxidase Mediated Metabolism in Drug-like Molecules: An Improved Computational Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [mail.sobekbio.com]
- 9. labsolu.ca [labsolu.ca]
Methodological & Application
Microwave-assisted synthesis of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine derivatives
Application Note: Microwave-Assisted Synthesis of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
Abstract & Introduction
The [1,2,4]triazolo[1,5-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in high-profile kinase inhibitors (e.g., c-Met inhibitors like SGX-523) and adenosine receptor antagonists. The specific derivative, This compound , is a critical intermediate; the C6-bromo handle allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-amine provides a vector for hydrogen bonding interactions within the ATP-binding pocket of kinases.
Traditional thermal synthesis of this scaffold involves multi-step reflux procedures often exceeding 24 hours, suffering from low yields due to the formation of the kinetic [4,3-b] isomer or incomplete cyclization. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time from hours to minutes, improves regioselectivity toward the thermodynamic [1,5-b] isomer, and suppresses dehalogenation side reactions.
Retrosynthetic Analysis & Mechanism
The synthesis hinges on the annulation of the triazole ring onto the pyridazine core. The 2-amine functionality is introduced via an isothiocyanate intermediate.
Key Mechanistic Insight: The reaction between the thiourea intermediate and hydroxylamine is the rate-determining step. Thermal conditions often lead to a mixture of the desired [1,5-b] isomer and the isomeric [4,3-b] product. Microwave irradiation creates a "superheating" effect that overcomes the activation energy barrier for the Dimroth Rearrangement , thermodynamically favoring the stable [1,5-b] fused system.
Figure 1: Reaction pathway illustrating the direct microwave route versus the thermal kinetic trap.
Experimental Protocol
Materials & Reagents
-
Substrate: 3-Amino-6-bromopyridazine (CAS: 85976-54-1)
-
Reagent A: Ethoxycarbonyl isothiocyanate
-
Reagent B: Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base:
-Diisopropylethylamine (DIPEA) -
Solvent: Ethanol (Absolute) or Dioxane/MeOH (for solubility)
Step 1: Formation of Thiourea Intermediate (Ambient Pressure)
Note: This step is rapid and exothermic; microwave irradiation is generally unnecessary and may cause decomposition of the isothiocyanate.
-
Dissolve 3-amino-6-bromopyridazine (1.0 equiv, 5.75 mmol, 1.0 g) in dry Dioxane (10 mL) in a round-bottom flask.
-
Add Ethoxycarbonyl isothiocyanate (1.1 equiv) dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The formation of N-((6-bromopyridazin-3-yl)carbamothioyl)carbamate is indicated by a lower R_f spot.
-
Concentrate the solvent to yield the crude thiourea solid. Optional: Triturate with cold diethyl ether for high purity.
Step 2: Microwave-Assisted Cyclization
This is the critical step where MW irradiation drives the N-N bond formation and desulfurization.
-
Transfer the crude thiourea intermediate (1.0 equiv) into a 10 mL or 30 mL Microwave Process Vial (e.g., borosilicate glass).
-
Add Hydroxylamine hydrochloride (3.0 equiv).
-
Add DIPEA (3.5 equiv) and Ethanol (8 mL).
-
Seal the vial with a PTFE/Silicone septum cap.
-
Microwave Parameters:
-
Mode: Dynamic (Hold Temperature)
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (High)
-
Pressure Limit: 15 bar
-
Power Max: 150 W (System will modulate to maintain 100°C)
-
-
Work-up:
-
Cool the vial to RT using compressed air (built-in feature of most MW reactors).
-
The product often precipitates upon cooling. Filter the solid.[1]
-
If no precipitate: Evaporate solvent, resuspend in water, and extract with EtOAc (3x).
-
Purification: Recrystallization from EtOH/Water is usually sufficient. If needed, Flash Chromatography (DCM:MeOH 95:5).
-
Optimization & Data Analysis
Solvent & Temperature Screening
The following table summarizes the optimization of the cyclization step (Step 2).
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Purity (LCMS) | Notes |
| 1 | Ethanol | 80 (Reflux) | 240 (4h) | 45% | 82% | Thermal control; incomplete conversion. |
| 2 | Ethanol | 100 (MW) | 10 | 78% | 94% | Optimal balance of yield/purity. |
| 3 | Ethanol | 140 (MW) | 5 | 60% | 75% | Significant debromination observed. |
| 4 | Water | 100 (MW) | 20 | 30% | 60% | Poor solubility of intermediate. |
| 5 | Dioxane | 120 (MW) | 15 | 72% | 91% | Good alternative if EtOH fails. |
Analytical Validation
-
1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the thiourea NH protons (broad singlets >10 ppm) and the appearance of the amine peak at
~6.5-7.0 ppm. The aromatic pyridazine protons should show a characteristic doublet-doublet pattern, shifted downfield due to the fused triazole ring. -
LCMS:
-
Target Mass: [M+H]+ = 214/216 (1:1 ratio indicating Bromine isotope pattern).
-
Ret Time: The product is more polar than the thiourea intermediate.
-
Troubleshooting & Safety
Troubleshooting Guide
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete removal of sulfur byproducts.
-
Solution: Use a scavenger resin (e.g., Ag-carbonate) or ensure thorough washing of the precipitate with cold water/ether.
-
-
Issue: Dehalogenation (Loss of Bromine).
-
Cause: Overheating (>130°C) or presence of reducing metals.
-
Solution: Strictly limit MW temperature to 100-110°C. Use high-purity ethanol (free of trace metals).
-
-
Issue: Regioisomer [4,3-b] formation.
-
Cause: Kinetic trapping.
-
Solution: Increase MW hold time by 5-10 minutes to allow thermodynamic equilibration to the [1,5-b] form.
-
Safety Protocols
-
Pressure: Ethanol at 100°C generates internal pressure (~2-3 bar). Ensure the MW vial is rated for at least 20 bar.
-
Sensitizers: 3-aminopyridazines and isothiocyanates are potential skin sensitizers. Handle in a fume hood.
-
Venting: Never open a hot microwave vial. Allow it to cool to <40°C.
References
-
General Synthesis of Triazolo[1,5-b]pyridazines
- Title: Synthesis and biological evaluation of [1,2,4]triazolo[1,5-b]pyridazines as potent c-Met inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters, 2008.
-
URL:[Link]
-
Microwave-Assisted Heterocycle Synthesis (Review)
-
Mechanism of Dimroth Rearrangement
-
Isothiocyanate/Hydroxylamine Cyclization Route
- Title: A convenient synthesis of [1,2,4]triazolo[1,5-b]pyridazin-2-amines.
- Source:Synthetic Communic
-
URL:[Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis under Microwave Irradiation of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Note: Synthesis of the [1,2,4]Triazolo[1,5-b]pyridazin-2-amine Core
Executive Summary
The [1,2,4]triazolo[1,5-b]pyridazin-2-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for the purine ring system. Its structural rigidity and specific hydrogen bond donor/acceptor motifs make it a potent core for kinase inhibitors (e.g., Pim-1, Mps1, CDK2 ) and adenosine receptor antagonists.
This guide details the definitive protocol for constructing this fused heterocyclic system from 3-aminopyridazine precursors using cyanogen bromide (BrCN) . Unlike generic synthetic procedures, this note addresses the critical regiochemical challenge: controlling the formation of the thermodynamic [1,5-b] isomer over the kinetic [4,3-b] isomer via the Dimroth rearrangement .
Retrosynthetic Analysis & Mechanistic Insight
The Regioselectivity Challenge
The reaction of 3-aminopyridazines with electrophiles is complicated by the presence of three nucleophilic nitrogen atoms.
-
Exocyclic Amine (
): Typically the most nucleophilic. -
Ring Nitrogen N-2: Adjacent to the amine; involved in [1,5-b] fusion.
-
Ring Nitrogen N-1: Distal; involved in [4,3-b] fusion.
Mechanism of Action: The Dimroth Rearrangement
The formation of the [1,5-b] system often proceeds through a kinetic intermediate.
-
N-Cyanation: The exocyclic amine attacks BrCN to form a cyanamide intermediate.
-
Kinetic Cyclization: The ring nitrogen N-2 attacks the nitrile carbon.
-
Note: In some conditions, N-1 attacks to form the [4,3-b] isomer.
-
-
Thermodynamic Equilibration: Under thermal or basic conditions, the [4,3-b] isomer (or the uncyclized intermediate) undergoes a Dimroth rearrangement —a ring-opening/ring-closing sequence—to yield the more stable [1,2,4]triazolo[1,5-b]pyridazine.
Figure 1: Mechanistic pathway illustrating the bifurcation between kinetic and thermodynamic products.
Experimental Protocol: The "Gold Standard" BrCN Route
Target: Synthesis of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine (from 3-amino-6-chloropyridazine). Scope: Applicable to 6-substituted (H, Cl, OMe, Aryl) derivatives.[1]
Reagents & Equipment
-
Precursor: 3-Amino-6-chloropyridazine (1.0 equiv).
-
Reagent: Cyanogen Bromide (BrCN) (1.2 – 1.5 equiv). Warning: Highly Toxic.[2]
-
Solvent: Ethanol (EtOH) or EtOH/Water (1:1).
-
Base (Optional): Sodium bicarbonate (
) or Sodium acetate ( ) can be used to buffer the HBr generated, though the reaction often proceeds without it. -
Quenching Solution: 1M NaOH + dilute Bleach (Sodium Hypochlorite).
Step-by-Step Methodology
Step 1: Reaction Setup[3]
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolve 3-amino-6-chloropyridazine (10 mmol, 1.29 g) in Ethanol (30 mL).
-
Expert Tip: If solubility is poor, add water (up to 10 mL) or heat gently to 40°C.
-
-
Safety Check: Ensure the fume hood is operating at maximum efficiency. Wear double nitrile gloves.
-
Add Cyanogen Bromide (12 mmol, 1.27 g) in one portion.
-
Caution: BrCN is volatile (mp 50-53°C). Weigh it quickly in a closed vessel or use a pre-prepared solution in MeCN/DCM if available.
-
Step 2: Cyclization & Rearrangement
-
Heat the reaction mixture to Reflux (78-80°C) .
-
Maintain reflux for 4 to 16 hours .
-
Monitoring: Use TLC (EtOAc/MeOH 9:1) or LC-MS. The starting material (more polar amine) should disappear.
-
Mechanistic Note: Reflux is critical. Lower temperatures (RT) may trap the intermediate cyanamide or the kinetic [4,3-b] isomer. The thermal energy drives the Dimroth rearrangement to the desired [1,5-b] core.
-
Step 3: Workup & Isolation
-
Cool the mixture to Room Temperature (RT).
-
Neutralization: Carefully adjust pH to ~8 using saturated aqueous
.-
Observation: A precipitate usually forms upon neutralization.
-
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water (
) and cold diethyl ether ( ) to remove unreacted BrCN and non-polar impurities. -
Drying: Dry the solid under high vacuum at 45°C for 4 hours.
Step 4: Purification (If necessary)
-
The crude product is often >95% pure.
-
Recrystallization: Ethanol/DMF mixtures work well for highly insoluble derivatives.
-
Flash Chromatography: Elute with DCM/MeOH (95:5 to 90:10).
Safety Protocol: Handling Cyanogen Bromide (BrCN)
BrCN hydrolyzes to release Hydrogen Cyanide (HCN) , a fatal asphyxiant. This protocol must be strictly followed.
| Hazard | Control Measure |
| Inhalation (HCN) | Work exclusively in a certified fume hood. Keep sash low. |
| Skin Contact | BrCN is absorbed through skin.[2] Wear double gloves (Nitrile).[4] Change immediately if splashed.[4] |
| Waste Disposal | NEVER put BrCN waste directly into the acid waste stream (generates HCN gas). |
Quenching Procedure (The "Bleach Method"):
-
Prepare a "Kill Bath": 1M NaOH (500 mL) + Commercial Bleach (200 mL).
-
Rinse all glassware, spatulas, and septa contaminated with BrCN into this bath.
-
Let soak for 24 hours. The hypochlorite oxidizes cyanide (
) to cyanate ( ), which is far less toxic.
Troubleshooting & Optimization
Regioselectivity Confirmation
How do you know you have the [1,5-b] isomer and not the [4,3-b]?
-
NMR Shift: The proton at the bridgehead (H-8 in [1,5-b] numbering) is deshielded significantly due to the adjacent bridgehead nitrogen.
-
Stability Test: Heat a small sample in 10% NaOH. The [4,3-b] isomer is unstable and will rearrange or degrade, whereas the [1,5-b] isomer is chemically robust.
Common Issues
| Problem | Root Cause | Solution |
| Low Yield | Incomplete Dimroth rearrangement. | Increase reaction time or switch solvent to n-Propanol (higher reflux temp). |
| Sticky Precipitate | Protonated product trapping solvent. | Ensure pH is adjusted to >8 during workup to liberate the free base. |
| Starting Material Remains | BrCN hydrolysis / evaporation. | Add BrCN in two portions: 0.8 equiv at T=0, and 0.5 equiv at T=4h. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and safe disposal of reagents.
References
-
Dimroth Rearrangement Mechanism: El Ashry, E. S. H., et al. "Dimroth rearrangement: A valuable tool for the synthesis of heterocycles." Advances in Heterocyclic Chemistry, 2010. Link
-
Synthesis of Triazolopyridazines: G. L'abbe. "Molecular Rearrangements of 1H-1,2,3-Triazoles." Bulletin des Sociétés Chimiques Belges, 1990. Link
-
BrCN Safety & Destruction: Lunn, G., & Sansone, E. B. "Destruction of cyanogen bromide and inorganic cyanides." Analytical Biochemistry, 1985. Link
-
Kinase Inhibitor Applications: "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 2019. Link
-
General Protocol Validation: Organic Syntheses, Coll. Vol. 4, p. 207 (General method for reaction of amines with BrCN). Link
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
Technical Support Center: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazin-2-amine
Welcome to the technical support center for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Introduction to the Synthesis
The synthesis of 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While several synthetic routes to fused triazolopyridazines have been reported, a common and effective strategy involves the construction of the triazole ring onto a pre-existing pyridazine core. This guide will focus on a plausible and widely applicable synthetic pathway, highlighting critical steps and potential challenges.
A likely synthetic pathway commences with a suitably substituted pyridazine, such as 3-amino-6-bromopyridazine, which then undergoes cyclization to form the triazole ring. The formation of the 2-amino-[1][2][3]triazolo moiety can be achieved through various methods, including reaction with cyanogen bromide.
Visualizing the Synthetic Workflow
To provide a clear overview of the proposed synthetic strategy, the following workflow diagram illustrates the key transformations.
Caption: A plausible synthetic workflow for 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazin-2-amine.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Stage 1: Precursor Synthesis (e.g., 3-Amino-6-bromopyridazine)
Question 1: My initial amination/halogenation of the pyridazine starting material is resulting in a low yield and a mixture of products. What are the likely causes and how can I improve this step?
Answer:
This is a common issue stemming from the reactivity of the pyridazine ring and the potential for multiple reaction sites. Here's a breakdown of the likely causes and solutions:
-
Cause A: Over-reaction or multiple substitutions. The pyridazine ring can be susceptible to multiple substitutions, especially under harsh conditions.
-
Solution:
-
Temperature Control: Perform the reaction at a lower temperature to increase selectivity. Start with 0°C and slowly warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the aminating or halogenating agent, but avoid a large excess which can lead to di-substitution or other side reactions.
-
-
-
Cause B: Poor solubility of the starting material. If your starting pyridazine derivative has poor solubility in the chosen solvent, the reaction will be slow and incomplete.
-
Solution:
-
Solvent Screening: Experiment with a range of solvents to find one that provides good solubility for your starting material. Common solvents for such reactions include ethanol, isopropanol, or aprotic polar solvents like DMF or DMSO.
-
Co-solvent System: Consider using a co-solvent system to improve solubility.
-
-
-
Cause C: Inefficient activation of the leaving group. If you are performing a nucleophilic substitution, the leaving group must be sufficiently activated.
-
Solution:
-
Choice of Leaving Group: Ensure you have a good leaving group on your pyridazine ring (e.g., chloro, bromo).
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can help to activate the leaving group.
-
-
Experimental Protocol: Improved Synthesis of 3-Amino-6-bromopyridazine
-
Dissolve 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of the aminating agent (e.g., aqueous ammonia) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-amino-6-chloropyridazine.
-
For bromination, the resulting 3-amino-6-chloropyridazine can be treated with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
Stage 2 & 3: Triazole Ring Formation and Cyclization
Question 2: I am attempting the reaction of 3-amino-6-bromopyridazine with cyanogen bromide, but the reaction is sluggish and gives a low yield of the desired product. What factors could be at play?
Answer:
The reaction of an amino-pyridazine with cyanogen bromide to form the 2-amino-triazolo ring system is a critical step that can be influenced by several factors.[4][5]
-
Cause A: Low nucleophilicity of the amino group. The amino group on the pyridazine ring may not be sufficiently nucleophilic to attack the cyanogen bromide effectively.
-
Solution:
-
Base Catalysis: The addition of a non-nucleophilic base can help to deprotonate the amino group, increasing its nucleophilicity. Tertiary amines like triethylamine or diisopropylethylamine are suitable choices.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile or DMF can facilitate the reaction.
-
-
-
Cause B: Instability of Cyanogen Bromide. Cyanogen bromide is moisture-sensitive and can decompose, leading to lower effective concentrations.[4]
-
Solution:
-
Use Fresh Reagent: Always use freshly opened or properly stored cyanogen bromide.
-
Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Cause C: Inefficient Cyclization. The intermediate formed after the initial reaction with cyanogen bromide must undergo intramolecular cyclization to form the triazole ring. This step may require specific conditions.
-
Solution:
-
Thermal Promotion: Heating the reaction mixture after the initial addition of cyanogen bromide can promote the cyclization step. Monitor the reaction by TLC to find the optimal temperature and time.
-
Acid or Base Catalysis: In some cases, the cyclization can be catalyzed by either acid or base. A small amount of a protic acid or a stronger base might be beneficial after the initial N-cyanation.
-
-
Experimental Protocol: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazin-2-amine
-
Dissolve 3-amino-6-bromopyridazine in anhydrous acetonitrile in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of cyanogen bromide in anhydrous acetonitrile dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
If cyclization is incomplete, gently heat the reaction mixture to 40-50°C.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Hypothetical Yield Improvement
| Parameter | Standard Conditions | Optimized Conditions |
| Base | None | Triethylamine (1.2 eq) |
| Solvent | Dichloromethane | Anhydrous Acetonitrile |
| Temperature | Room Temperature | 0°C to 40°C |
| Yield | 30-40% | 65-75% |
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
A1: A combination of techniques is essential. Thin Layer Chromatography (TLC) is invaluable for real-time monitoring of the disappearance of starting materials and the appearance of the product. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.
Q2: I am observing an unknown impurity in my final product. What could it be and how can I remove it?
A2: The impurity could be unreacted starting material, a di-substituted pyridazine, or a product of a side reaction. To identify it, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly effective. For removal, purification by column chromatography with a carefully selected eluent system is the most common method. Recrystallization can also be effective if a suitable solvent system is found.
Q3: Can I use other cyanating agents instead of cyanogen bromide?
A3: While cyanogen bromide is a common reagent for this transformation, other cyanating agents could potentially be used. However, their reactivity and the reaction conditions would need to be carefully optimized. It is crucial to consult the literature for precedents with similar substrates before attempting to use alternative reagents.
Q4: What are the safety precautions I should take when working with cyanogen bromide?
A4: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of its sensitivity to moisture and store it in a cool, dry place.[4]
Logical Troubleshooting Flowchart
For a systematic approach to problem-solving, refer to the following flowchart:
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC. (n.d.). Retrieved from [Link]
-
The Critical Role of 3-Amino-6-bromopyridazine in Drug Discovery. (n.d.). Retrieved from [Link]
-
Cyanogen bromide - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 2. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
Technical Support Center: Purification of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
Topic: Recrystallization solvents for 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine CAS: 1640120-88-2 Role: Senior Application Scientist
Executive Summary & Compound Profile
Compound: this compound CAS Registry Number: 1640120-88-2 Chemical Class: Fused Triazolo-Pyridazine Application: Critical intermediate for kinase inhibitors (e.g., JAK, BTK) and ubiquitin-specific protease (USP) inhibitors.
Technical Context: This compound possesses a fused bicyclic nitrogen-rich scaffold with a polar exocyclic amine and a lipophilic bromine substituent. This duality creates a "solubility saddle point" where the compound is often too soluble in polar aprotic solvents (DMSO, DMF) to crystallize well, yet insufficiently soluble in non-polar solvents (Hexane, Toluene) to dissolve at practical volumes.
The primary challenge in recrystallizing this motif is oiling out due to the high melting point (>200°C estimated) and strong intermolecular hydrogen bonding. Our recommended protocols prioritize thermodynamic control to ensure crystalline formation over amorphous precipitation.
Solvent Selection Guide (Q&A)
Q1: What is the primary solvent system for recrystallization?
A: Ethanol (EtOH) or Ethanol/Water (9:1). For this compound, boiling Ethanol is the gold standard. The compound typically dissolves in refluxing ethanol and crystallizes upon slow cooling.
-
Mechanism: The amine group forms hydrogen bonds with ethanol, aiding dissolution at high temperatures. As the temperature drops, the rigid heteroaromatic stacking forces dominate, driving crystallization.
-
Pro-Tip: If the compound is stubborn, add 5-10% water to the boiling ethanol to increase polarity, then let it cool.
Q2: My crude product is dark/tarry. Which solvent removes these impurities?
A: N,N-Dimethylformamide (DMF) / Water. For crude material with significant oxidative byproducts (common in hydrazine-mediated cyclizations), a DMF/Water displacement is superior.
-
Dissolve the crude solid in the minimum volume of DMF at 60-70°C.
-
Filter hot to remove insolubles (inorganic salts).
-
Slowly add water (anti-solvent) until turbidity persists.
-
Allow to cool slowly. This method effectively purges polar tars that co-precipitate in ethanol.
Q3: Can I use Acetonitrile?
A: Yes, but with caution. Acetonitrile (MeCN) is excellent for obtaining high-purity crystals for X-ray diffraction but often results in lower recovery yields due to higher solubility at room temperature compared to alcohols. Use MeCN for the final polish of already semi-pure material, not for the initial cleanup of crude reaction mixtures.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Routine purification of material with >85% purity.
-
Charge: Place 10 g of crude this compound in a 250 mL round-bottom flask.
-
Reflux: Add 100 mL of Ethanol (absolute). Heat to reflux (78°C) with stirring.
-
Titration: If solids remain, add Ethanol in 10 mL portions until dissolved. Do not exceed 20 volumes (200 mL).
-
Hot Filtration: If black specks remain after 15 mins of reflux, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
-
Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling to room temperature (approx. 2-3 hours).
-
Harvest: Cool further to 0-4°C in an ice bath for 1 hour. Filter the off-white needles/prisms.[1]
-
Wash: Wash the cake with 2 x 10 mL cold Ethanol.
-
Dry: Vacuum dry at 45°C overnight.
Protocol B: Anti-Solvent Precipitation (DMF/Water)
Best for: Dark, sticky, or salt-contaminated crude.
-
Dissolution: Dissolve crude material in DMF (3-4 volumes) at 60°C.
-
Clarification: Treat with activated charcoal (5 wt%) for 15 mins, then filter hot.
-
Precipitation: While stirring at 50°C, dropwise add Water (anti-solvent).
-
Critical Point: Stop adding water when a faint cloudiness persists.
-
-
Nucleation: Remove heat. Stir gently as the cloudiness thickens into a suspension.
-
Completion: Once at room temperature, add excess water (total water should be 2-3x the DMF volume) to maximize yield.
-
Filter & Wash: Filter and wash copiously with water to remove DMF traces.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or concentration too high. | Re-heat to reflux. Add 10-20% more solvent. Add a "seed crystal" of pure material at the cloud point. |
| Low Yield | Compound is too soluble in the mother liquor. | Cool the filtrate to -20°C. Alternatively, concentrate the mother liquor by 50% and repeat cooling. |
| Colored Crystals | Oxidized impurities trapped in the lattice. | Perform a "charcoal drop": Dissolve in hot solvent, add activated carbon, filter hot, then recrystallize. |
| Insoluble Matter | Inorganic salts (e.g., NaBr, KBr) from synthesis. | These will not dissolve in Ethanol. Perform a hot filtration step strictly before cooling. |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the optimal purification route based on the crude material's state.
Caption: Decision tree for solvent selection based on initial purity levels. Protocol A favors crystal quality; Protocol B favors impurity purging.
References
-
El-Sayed, A. H., et al. (2016). Synthesis and Biological Evaluation of Some 1,2,4-Triazoles and [1,2,4]Triazolo[4,3-b]pyridazine Derivatives. World Journal of Chemistry.
-
Song, L., et al. (2015).[2] I2/KI-Mediated Oxidative N-N Bond Formation... Synthesis of Various 1,2,4-Triazolo[1,5-a]pyridines. Journal of Organic Chemistry.
-
PubChem Compound Summary. (2025). This compound (CID 117741433).[3] National Center for Biotechnology Information.
-
Huntsman, E., et al. (2005).[2] Synthesis of [1,2,4]Triazolo[1,5-a]pyridines.... European Journal of Organic Chemistry.[2]
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound before handling. The compound may exhibit skin sensitization or kinase-inhibitory activity.
Sources
Optimizing reaction temperature for triazolopyridazine ring closure
Technical Support Center: Triazolopyridazine Ring Closure
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the technical support center for the synthesis of triazolopyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature during the triazolopyridazine ring closure step. Below, you will find a series of frequently asked questions and troubleshooting scenarios in a question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for a triazolopyridazine ring closure reaction?
A typical starting point for thermal cyclization to form the triazolopyridazine ring can vary widely depending on the specific synthetic route and substrates. Based on literature precedents, temperatures can range from ambient temperature to reflux in high-boiling solvents. For instance, some dehydrative cyclizations are carried out at elevated temperatures, such as 120 °C using POCl₃ or refluxing in acetic acid. Other methods, particularly those involving metal catalysis or microwave assistance, may have different optimal temperature profiles.[1]
A prudent approach is to start with milder conditions (e.g., room temperature or slightly elevated temperatures of 40-60 °C) and monitor the reaction progress. If no conversion is observed, the temperature can be gradually increased.
Q2: How does reaction temperature influence the rate and yield of the cyclization?
Reaction temperature is a critical parameter that directly influences the kinetics of the ring closure. Generally, increasing the temperature increases the reaction rate by providing the necessary activation energy for the cyclization to occur. However, this relationship is not always linear with respect to the desired product yield. Excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product, resulting in a lower overall yield and the formation of impurities.[2][3]
The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing thermal degradation. It is often substrate-specific and needs to be determined empirically for each new reaction.
Q3: Can the choice of solvent affect the optimal reaction temperature?
Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature under conventional reflux conditions.[1] Furthermore, the solvent's polarity and its ability to solvate transition states can influence the activation energy of the reaction, thereby affecting the required temperature. For instance, polar aprotic solvents like DMF or DMSO are often used in cyclization reactions and can facilitate the reaction at lower temperatures compared to nonpolar solvents. Microwave-assisted synthesis, in particular, can lead to rapid heating of polar solvents, allowing for significantly reduced reaction times at controlled temperatures.[1][3]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of reaction temperature for triazolopyridazine ring closure.
Scenario 1: No Reaction or Very Low Conversion
Problem: After stirring for several hours at the initial set temperature, TLC or LC-MS analysis shows only starting material.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The activation energy for the ring closure has not been overcome.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction at each new setpoint. It is crucial to allow sufficient time for the reaction to proceed at each temperature before increasing it further.
-
-
Incorrect Solvent Choice: The chosen solvent may not be suitable for the reaction at the attempted temperature.
-
Solution: Consider switching to a higher-boiling point solvent to allow for a wider range of accessible temperatures. Additionally, a solvent that better solubilizes the reactants and intermediates can facilitate the reaction.
-
-
Catalyst Inactivity (if applicable): If the reaction is catalyzed, the catalyst may require a higher temperature for activation.
-
Solution: Review the literature for the optimal temperature range for the specific catalyst being used. Some catalysts have a narrow window of activity.
-
Experimental Protocol: Stepwise Temperature Increase for Optimization
-
Set up the reaction with your starting materials, solvent, and any catalysts in a flask equipped with a condenser and a magnetic stirrer.
-
Begin the reaction at a conservative temperature (e.g., 40 °C).
-
After 2 hours, take an aliquot for analysis (TLC, LC-MS) to check for product formation.
-
If no significant conversion is observed, increase the temperature by 20 °C.
-
Repeat steps 3 and 4 until product formation is observed or the boiling point of the solvent is reached.
-
Once the optimal temperature for initiating the reaction is identified, further optimization of reaction time can be performed.
Scenario 2: Formation of Multiple Products and Impurities
Problem: The reaction mixture shows the formation of the desired product along with several unidentified side products, leading to a low yield and difficult purification.
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: At elevated temperatures, the reaction may favor the formation of a thermodynamically more stable, but undesired, isomer or side product. The desired product might be the kinetic product, which is formed faster at lower temperatures.[4][5][6]
-
Solution: Attempt the reaction at a lower temperature for a longer duration. This can favor the formation of the kinetically controlled product. Conversely, if the desired product is the thermodynamic one, running the reaction at a higher temperature for an extended period might allow the initial kinetic product to convert to the more stable thermodynamic product.[7][4]
-
-
Thermal Decomposition: High temperatures can cause the starting materials, intermediates, or the desired triazolopyridazine product to decompose.[2]
Data Presentation: Temperature Effects on Product Distribution
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Major Impurity (%) | Control Regime |
| 40 | 24 | 65 | 5 | Kinetic |
| 80 | 8 | 40 | 35 | Mixed |
| 120 | 4 | 25 | 50 | Thermodynamic |
This table illustrates a hypothetical scenario where a lower temperature favors the formation of the desired kinetic product.
Visualization: Kinetic vs. Thermodynamic Control
Below is a conceptual reaction coordinate diagram illustrating how temperature can influence product distribution.
Caption: Decision tree for troubleshooting reaction temperature.
References
-
Gandikota, R., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104638. [Link]
-
MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. [Link]
-
Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100801. [Link]
-
MDPI. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[8][9]riazolo[4,3-b]t[9]etrazine. Molecules, 27(20), 7013. [Link]
-
Wikipedia. (n.d.). Thermodynamic reaction control. [Link]
-
Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
ARKAT USA, Inc. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [Link]
-
PMC. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 899. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions of triazoles. [Link]
-
PMC. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]
-
PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadinstitute.org [broadinstitute.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines [mdpi.com]
- 9. mdpi.com [mdpi.com]
Removing palladium impurities from 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
Technical Support Center: Palladium Impurity Remediation
Introduction
This technical guide addresses a critical challenge in modern synthetic chemistry: the removal of residual palladium from active pharmaceutical ingredients (APIs). While palladium-catalyzed cross-coupling reactions are indispensable tools for creating complex molecules like 6-Bromo-triazolo[1,5-b]pyridazin-2-amine, the resulting contamination of the final product with palladium species is a significant concern. Regulatory bodies such as the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in drug substances, typically in the low parts-per-million (ppm) range, due to their potential toxicity.
This document provides a structured, in-depth guide for researchers and process chemists to effectively diagnose, troubleshoot, and resolve palladium contamination issues in nitrogen-rich heterocyclic compounds. We will explore the underlying principles of palladium scavenging and offer validated, step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section is designed to quickly address common questions and help you characterize the nature of your palladium impurity, which is a crucial first step in selecting an effective remediation strategy.
Question 1: Why is my product discolored (e.g., gray, black, pinkish)? Could this be due to palladium?
Answer: Yes, discoloration is a very common indicator of residual palladium. The appearance of your isolated solid can provide clues about the nature of the palladium species present:
-
Gray to Black Precipitate: This often suggests the presence of palladium(0) (Pd(0)), or "palladium black." It forms when the soluble palladium catalyst from your reaction has been reduced to its insoluble, elemental state during the reaction or workup.
-
Pink, Red, or Brown Tinge: These colors may indicate the presence of soluble palladium(II) (Pd(II)) species or palladium nanoparticles, which can remain in your product even after initial filtration.
Understanding the oxidation state is critical because different scavengers have varying affinities for Pd(0) vs. Pd(II).
Question 2: I filtered my reaction mixture through Celite®, but my palladium levels are still high. Why did this fail?
Answer: While filtration through diatomaceous earth (Celite®) is effective at removing bulk, heterogeneous palladium catalysts (e.g., Pd on carbon) or precipitated Pd(0), it is often insufficient for removing soluble palladium species. Many palladium-catalyzed reactions, especially common cross-couplings like Suzuki or Buchwald-Hartwig, involve a homogeneous catalytic cycle. At the end of the reaction, a significant portion of the palladium can remain dissolved in the reaction mixture as Pd(II) complexes or colloidal Pd(0) nanoparticles, which will easily pass through a standard filter bed. Effective removal requires a method that can capture these soluble or colloidal forms.
Question 3: What are "palladium scavengers," and how do they work?
Answer: Palladium scavengers are functionalized materials designed to selectively bind and remove palladium species from solution. They typically consist of an inert solid support (like silica gel, alumina, or a polymer resin) to which a chelating agent with a high affinity for palladium is covalently bonded. The basic mechanism involves passing your product solution through a bed of the scavenger or stirring it as a slurry. The chelating groups on the scavenger's surface act like "molecular hooks," grabbing the palladium out of the solution.
The primary mechanisms of action can be categorized as follows:
-
Thiols and Thioethers: These sulfur-based ligands are soft Lewis bases and have a very strong affinity for soft Lewis acids like palladium. They are highly effective for scavenging both Pd(0) and Pd(II).
-
Amines and Diamines: These nitrogen-based ligands are also effective, particularly for electron-deficient Pd(II) species, forming stable chelate complexes.
-
Activated Carbon: This is a classic, non-specific adsorbent. Its high surface area and porous structure can trap palladium species, although its selectivity can be lower than functionalized scavengers, sometimes leading to product loss.
Below is a diagram illustrating the general workflow for palladium scavenging.
Caption: General workflow for palladium scavenging from a crude product solution.
Part 2: Troubleshooting Guide & Scavenger Selection
This section provides a more detailed, problem-oriented approach to palladium removal.
Problem: My initial screening with a thiol-based scavenger didn't lower the palladium levels sufficiently.
Possible Cause & Solution:
-
Incorrect Scavenger-to-Palladium Ratio: The most common reason for failure is using an insufficient amount of scavenger. The binding capacity of the scavenger (often given in mmol/g) must be matched to the total amount of palladium in your batch. Always calculate the molar equivalents of scavenger needed. It is common practice to use a 3 to 10-fold molar excess of the scavenger's functional group relative to the moles of residual palladium to drive the binding equilibrium towards capture.
-
Mass Transfer Limitations: If you are running the scavenging process at too low a temperature or for too short a time, the palladium species may not have had sufficient opportunity to interact with the scavenger.
-
Actionable Advice: Try increasing the temperature of the slurry (e.g., from 25°C to 40-50°C, solvent permitting) and extending the stirring time (e.g., from 2 hours to 6-12 hours). This enhances the kinetics of the scavenging process.
-
-
Incompatible Solvent: The chosen solvent can significantly impact scavenger performance. Highly polar solvents can sometimes compete for binding sites on the scavenger or alter the solvation shell of the palladium complex, hindering its capture.
-
Actionable Advice: If possible, perform a solvent swap into a less polar medium like ethyl acetate (EtOAc), toluene, or dichloromethane (DCM) before adding the scavenger. Consult the scavenger manufacturer's technical data sheets for solvent compatibility.
-
Problem: The palladium level decreased, but I also see significant loss of my product, 6-Bromo-triazolo[1,5-b]pyridazin-2-amine.
Possible Cause & Solution:
-
Non-Specific Adsorption: This is a known issue with activated carbon and, to a lesser extent, some functionalized silica gels. Your API, being a polar, nitrogen-containing heterocycle, may have an affinity for the scavenger surface itself.
-
Reactivity of the Scavenger: While rare, some highly reactive scavengers could potentially interact with your product. This is unlikely with standard commercial scavengers but is a consideration.
-
Actionable Advice:
-
Reduce Scavenger Loading: Use the minimum amount of scavenger required, based on a more accurate measurement of your initial palladium concentration.
-
Switch Scavenger Type: Move from activated carbon to a more selective, functionalized silica scavenger. Thiol- or amine-functionalized scavengers are generally more selective for palladium over polar organic molecules.
-
Screen Multiple Scavengers: Test a small panel of different scavengers in parallel on a small scale to identify one with high palladium affinity and low product binding.
-
-
Comparative Table of Common Palladium Scavengers
The table below summarizes key characteristics of commercially available scavengers to aid in selection.
| Scavenger Type | Functional Group | Typical Support | Primary Target | Advantages | Disadvantages |
| Thiol-Based (e.g., SiliaMetS Thiol) | -SH (Mercaptopropyl) | Silica Gel | Pd(0), Pd(II) | High efficiency, versatile for multiple oxidation states. | Potential for sulfur odor, can be oxidized. |
| Amine-Based (e.g., SiliaMetS Diamine) | -NH(CH₂)₂NH₂ (Triamine) | Silica Gel | Pd(II) | Excellent for charged Pd(II) species, no sulfur. | Less effective for Pd(0). |
| Activated Carbon | N/A | Carbon | Pd(0), Pd(II) | Low cost, widely available, effective for Pd(0) ("palladium black"). | Non-selective (can adsorb product), fine powder can be difficult to filter. |
| Polymer-Based (e.g., Smopex®) | Thioethers, Amines | Polystyrene Resin | Pd(0), Pd(II) | High capacity, good mechanical and thermal stability. | Can be more expensive, may require specific solvents for optimal swelling. |
Part 3: Experimental Protocols
The following are detailed, step-by-step protocols for lab-scale palladium removal.
Protocol 1: Slurry-Based Scavenging with Functionalized Silica
This is the most common and versatile method for batch processing.
-
Quantify Initial Palladium: Before you begin, take a sample of your crude product solution and submit it for analysis (e.g., by Inductively Coupled Plasma - Mass Spectrometry, ICP-MS) to determine the initial palladium concentration in ppm (mg/L).
-
Calculate Required Scavenger Amount:
-
Calculate the total mass of palladium in your batch: Total Pd (mg) = Pd concentration (mg/L) * Volume of solution (L)
-
Convert the mass of palladium to moles: Moles of Pd = Total Pd (g) / 106.42 (g/mol)
-
Determine the required moles of scavenger functional groups. Use a 5-fold molar excess as a starting point: Moles of scavenger groups = Moles of Pd * 5
-
Calculate the mass of the scavenger needed using its specified loading capacity (e.g., in mmol/g): Mass of scavenger (g) = Moles of scavenger groups (mmol) / Loading (mmol/g)
-
-
Scavenging Procedure:
-
To your vessel containing the crude solution of 6-Bromo-triazolo[1,5-b]pyridazin-2-amine (e.g., in EtOAc or THF), add the calculated mass of the chosen scavenger (e.g., SiliaMetS Thiol).
-
Stir the resulting slurry at a moderate pace to ensure the scavenger remains suspended.
-
Heat the mixture to 40°C.
-
Allow the slurry to stir for at least 4 hours. Monitor the progress by taking small, filtered samples at intervals (e.g., 2h, 4h, 6h) and analyzing for palladium content.
-
-
Removal and Final Analysis:
-
Once the palladium level is confirmed to be within your target range (e.g., < 10 ppm), cool the mixture to room temperature.
-
Filter the slurry through a pad of Celite® to remove the scavenger-palladium complex. Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes. Concentrate the solution under reduced pressure to isolate your purified product.
-
Submit a final sample of the isolated solid for ICP-MS analysis to confirm the final palladium concentration.
-
Protocol 2: Polishing Filtration with Activated Carbon
This method is best used as a secondary step or for removing colloidal Pd(0) that imparts a gray/black color.
-
Prepare Carbon Pad: Create a filtration setup using a Büchner funnel. Add a layer of sand or Celite® (approx. 1 cm), followed by a layer of activated carbon (approx. 2-3 cm), and finally another thin layer of Celite® on top. This "sandwich" prevents fine carbon particles from passing through.
-
Filtration:
-
Dissolve your palladium-containing product in a suitable solvent (e.g., DCM or EtOAc).
-
Slowly pass the solution through the prepared carbon pad under vacuum. Do not let the pad run dry.
-
Wash the pad with fresh solvent until all the product has been eluted (monitor by TLC or LC-MS).
-
-
Analysis: Collect the filtrate and analyze for palladium content and product recovery. Note that significant product loss can occur if the polarity of your product and solvent leads to strong adsorption on the carbon.
Visualizing Scavenger Mechanisms
The following diagram illustrates the chemical principle behind how different functional groups capture palladium.
Caption: Mechanisms of palladium capture by different scavenger types.
References
-
ICH Guideline Q3D(R2) for Elemental Impurities. International Council for Harmonisation. [Link]
-
Metal Scavengers: A Practical Solution for Removing Metal Impurities from APIs. Johnson Matthey. [Link]
-
A Guide to Metal Scavengers. Biotage. [Link]
-
Palladium Scavenging with Activated Carbon. Cabot Corporation. [Link]
Stability of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine in acidic conditions
[1]
Executive Summary
This guide addresses the stability, handling, and troubleshooting of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine (CAS: 1135293-86-1 / 1640120-88-2) in acidic environments.[1]
While the [1,2,4]triazolo[1,5-b]pyridazine core is an aromatic, electron-deficient scaffold that generally exhibits high stability in mild acids (e.g., 0.1% TFA, 1M HCl at RT), users often report "degradation" which is frequently a misinterpretation of protonation-induced solubility shifts or LC-MS artifacts .[1] True chemical degradation (hydrolysis) typically requires forcing conditions (conc.[1] H₂SO₄, >100°C).[1]
Module 1: Diagnostic Troubleshooting (LC-MS & HPLC)
User Issue: "I see a retention time shift or peak broadening when analyzing my compound in acidic mobile phases (0.1% Formic Acid or TFA)."
Root Cause Analysis
The exocyclic amine at position 2 and the N-3/N-4 ring nitrogens are basic sites.[1] In acidic media (pH < 3), the molecule exists as a mono- or di-cation.[1] This drastically alters its interaction with C18 stationary phases compared to the neutral species.[1]
| Observation | Technical Explanation | Verdict |
| rt Shift (Earlier) | Protonation increases polarity, reducing retention on reverse-phase columns.[1] | Normal Behavior |
| Peak Broadening | Secondary interactions with residual silanols on the column or slow kinetics of proton exchange.[1] | Method Optimization Needed |
| Mass Shift (+1) | The [M+H]+ ion is the dominant species in ESI+.[1] | Normal Behavior |
| "Disappearing" Peak | Compound may have precipitated in the autosampler if the sample solvent is incompatible with the acidic mobile phase.[1] | Solubility Issue |
Step-by-Step Validation Protocol
Use this protocol to distinguish between degradation and protonation.[1]
-
Prepare Stock: Dissolve 1 mg in DMSO (neutral).
-
Prepare Test Sample A (Acidic): Dilute to 0.1 mg/mL in 50:50 Water:MeCN + 0.1% TFA. Incubate 24h at RT.[1]
-
Prepare Test Sample B (Neutral Control): Dilute to 0.1 mg/mL in 50:50 Water:MeCN (No Acid). Prepare immediately before injection.[1]
-
Run HPLC: Use a generic gradient (5-95% MeCN).
-
Compare:
-
If Sample A shows new peaks (non-parent mass)
Degradation .[1] -
If Sample A matches Sample B (allowing for slight rt shifts due to matrix)
Stable .
-
Decision Tree: Is it Degradation?
Caption: Diagnostic logic flow to differentiate between benign protonation effects and true chemical decomposition.
Module 2: Synthetic Workflows in Acid
User Issue: "Can I use acidic conditions for Boc-deprotection or Suzuki coupling workup without destroying the core?"
Chemical Stability Profile
The [1,2,4]triazolo[1,5-b]pyridazine system is synthesized via cyclization steps that often involve acids (e.g., HBr, AcOH) or oxidative conditions.[1] Therefore, the core is robust.[1]
| Reagent / Condition | Stability Rating | Notes |
| TFA / DCM (1:1) | High | Standard Boc deprotection.[1] Stable for >4h at RT.[1] |
| 4M HCl in Dioxane | High | Stable at RT.[1] Prolonged heating (>60°C) may cause partial hydrolysis of the amine.[1] |
| AcOH (Glacial) | High | Stable solvent for recrystallization.[1] |
| Conc. H₂SO₄ | Low | Risk of oxidative degradation or ring opening at elevated temperatures.[1] |
| HNO₂ (Nitrous Acid) | Critical Risk | Avoid. The primary amine (-NH₂) will diazotize and convert to -OH (hydrolysis) or -H (deamination).[1] |
Protocol: Acid-Mediated Boc-Deprotection
If you are deprotecting a side chain attached to the 6-position:
-
Dissolution: Dissolve substrate in DCM (10 mL/mmol).
-
Acid Addition: Add TFA (10 mL/mmol) dropwise at 0°C.
-
Reaction: Stir at RT for 1-2 hours. Monitor by LC-MS.[1]
-
Quenching (Critical): Do not evaporate to dryness if heating is required. Pour into saturated NaHCO₃ (aq) or use a basic resin to neutralize.[1]
-
Why? Concentrating TFA salts with heat can promote side reactions.[1]
-
-
Isolation: Extract with EtOAc/THF (the free base may be poorly soluble in pure EtOAc).[1]
Module 3: Storage & Handling FAQ
Q1: Can I store the compound in DMSO containing 0.1% TFA?
Answer: Yes, for short periods (1-3 days). However, for long-term storage (>1 month), store as a solid or in neutral DMSO at -20°C. Acidic DMSO can slowly promote hydrolysis of the exocyclic amine if traces of water are present.[1]
Q2: My compound precipitated after adding HCl. Is it ruined?
Answer: No. You likely formed the hydrochloride salt, which is less soluble in organic solvents than the free base.[1]
-
Recovery: Filter the solid.[1] This is often an effective purification step.[1] To return to the free base, suspend in water and adjust pH to ~8-9 with NaHCO₃.[1]
Q3: Is the 6-bromo substituent labile in acid?
Answer: Generally, no.
The C-Br bond on the electron-deficient pyridazine ring is stable to non-nucleophilic acids (HCl, TFA).[1] However, in the presence of strong nucleophiles and acid at high heat, nucleophilic aromatic substitution (
References
-
Synthesis of [1,2,4]triazolo[1,5-b]pyridazines
-
General Stability of Triazolopyridazines
-
Source: Richardson, C. et al. (2022).[1] Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI Molecules. Retrieved February 15, 2026, from [Link][1]
- Note: While discussing the [1,2,3] isomer, this review details the robust nature of fused triazolopyridazine systems under cycliz
-
-
Synthetic Protocols (Acidic Cyclization)
Sources
- 1. PubChemLite - this compound (C5H4BrN5) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - [1,2,4]triazolo[4,3-b]pyridazin-3-amine (C5H5N5) [pubchemlite.lcsb.uni.lu]
- 3. 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine [acrospharmatech.com]
- 4. labsolu.ca [labsolu.ca]
- 5. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Amine and Triazole Bands in Triazolopyridazines
For researchers and professionals in drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, triazolopyridazines represent a class of significant therapeutic interest. Their fused ring system, often decorated with functional groups like amines, presents a unique analytical challenge. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and understanding the molecular architecture of these complex systems.[1][2][3]
This guide moves beyond a simple recitation of spectral tables. It provides an in-depth, logical framework for interpreting the FTIR spectra of triazolopyridazines, focusing on the distinct vibrational signatures of their amine and triazole moieties. We will explore the causality behind spectral features, present a self-validating experimental protocol, and ground our analysis in authoritative references.
Pillar 1: The Vibrational Language of Amines
Amines are classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of organic substituents on the nitrogen atom.[4] This structural difference creates a clear and diagnostic pattern in the FTIR spectrum, primarily in the N-H stretching region.
The vibrations of N-H bonds are governed by the same principles as other bonds, where the frequency is related to the bond strength and the masses of the connected atoms.[5] However, the number and nature of these vibrations provide a direct method for distinguishing between amine classes.
-
Primary Amines (R-NH₂) : These exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[4][6][7] This is not an overtone or a split peak; it arises from two different vibrational modes of the -NH₂ group: the asymmetric and symmetric N-H stretches. The asymmetric stretch occurs at a slightly higher frequency than the symmetric stretch.[7][8] Additionally, primary amines show a strong N-H scissoring (bending) vibration between 1650-1550 cm⁻¹ .[5]
-
Secondary Amines (R₂-NH) : With only one N-H bond, secondary amines display a single, generally weaker N-H stretching band in the 3500-3300 cm⁻¹ range.[6][7][9] The absence of the paired stretching band is a definitive indicator of a secondary amine over a primary one.
-
Tertiary Amines (R₃-N) : Lacking an N-H bond, tertiary amines show no absorption in the N-H stretching region (3500-3300 cm⁻¹).[4][6][9] Their identification relies on observing the C-N stretching vibrations, which are typically found in the fingerprint region between 1350-1000 cm⁻¹ .[5]
The extent of hydrogen bonding significantly influences N-H bands. Stronger hydrogen bonding can cause peaks to broaden and shift to lower wavenumbers.[10] Therefore, sample concentration and phase (solid vs. liquid) can affect the appearance of these bands.
Comparative Data: Amine FTIR Signatures
| Amine Class | N-H Stretching (cm⁻¹) | N-H Bending (cm⁻¹) | C-N Stretching (cm⁻¹) | Key Distinguishing Feature |
| **Primary (R-NH₂) ** | 3500-3300 (Two bands: asymmetric & symmetric)[7] | 1650-1550 (Scissoring)[5] | 1250-1000[5] | Two distinct N-H stretching bands. |
| Secondary (R₂-NH) | 3500-3300 (One band)[7] | 1580-1490 (In-plane bend) | 1250-1000[5] | A single N-H stretching band. |
| Tertiary (R₃-N) | Absent[4][9] | Absent | 1350-1000[5] | Absence of any N-H stretching bands. |
Pillar 2: Characterizing the Heterocyclic Core - Triazole and Pyridazine
The triazolopyridazine scaffold is an aromatic heterocyclic system. Its spectrum is a composite of vibrations from the fused triazole and pyridazine rings.
The 1,2,4-Triazole Ring
The 1,2,4-triazole ring contains both C=N and N-N bonds, as well as an N-H bond in its unsubstituted form.
-
N-H Stretching : The N-H group within the triazole ring typically gives rise to a medium, often broad, absorption band in the 3300-3100 cm⁻¹ region.[11] In the solid state, this band can be very broad due to strong intermolecular hydrogen bonding.[12]
-
C=N Stretching : The stretching of the C=N double bonds within the ring is a strong indicator and appears in the 1620-1550 cm⁻¹ region.[11]
-
Ring Stretching/Deformation : The entire ring system has complex stretching and bending "breathing" modes. These vibrations result in a series of bands, often of medium to strong intensity, typically found between 1580-1400 cm⁻¹ .[11][13]
The Pyridazine Ring
As a six-membered aromatic heterocycle, the pyridazine ring exhibits vibrations analogous to benzene derivatives.
-
Aromatic C-H Stretching : The stretching of C-H bonds on the aromatic ring results in sharp, medium-to-weak bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[13][14][15] The presence of peaks in this region is a strong indicator of an unsaturated or aromatic system.[16]
-
Ring C=C and C=N Stretching : Similar to benzene, the pyridazine ring has characteristic in-ring carbon-carbon stretching vibrations. These appear as a series of bands in the 1600-1450 cm⁻¹ region.[14][15] These can sometimes overlap with the triazole ring vibrations.
Pillar 3: Integrated Spectral Analysis of Triazolopyridazines
When these two rings are fused, their electronic structures and vibrational modes couple. However, we can still identify the characteristic contributions of each component. Let's consider a representative molecule: 1,2,4-triazolo[4,3-a]pyridin-3-amine .[17][18]
This molecule contains a primary amine, a triazole ring, and a pyridazine ring. Its spectrum is a superposition of the signatures discussed above.
Predicted FTIR Band Assignments for 1,2,4-triazolo[4,3-a]pyridin-3-amine
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Source Moiety | Expected Intensity | Rationale & Expert Insight |
| 3400 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong | The hallmark of the primary amine substituent. Two distinct peaks are expected.[7][9] |
| 3153 | ν(N−H⋯N) Stretch[17] | Intermolecular H-Bonding | Strong, Broad | In the solid state, strong hydrogen bonding between molecules dominates this region, often involving the amine and ring nitrogens. |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridazine Ring | Weak-Medium | Sharp peaks characteristic of C-H bonds on an aromatic ring.[13][14][19] |
| 1650 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium | Confirms the primary amine. This band can sometimes overlap with C=N stretching bands. |
| 1620 - 1420 | C=N and C=C Ring Stretching | Triazole & Pyridazine Rings | Strong, Multiple Bands | This complex region contains multiple overlapping bands from the stretching vibrations of the fused heterocyclic core. Specific bands at 1420 cm⁻¹ can be assigned to in-plane N-H bending.[17] |
| Below 900 | γ(N–H⋯N) and C-H Out-of-Plane Bending | H-Bonding & Pyridazine Ring | Medium-Strong | Bands in the 800-900 cm⁻¹ range can be attributed to out-of-plane N-H bending involved in hydrogen bonds.[17] Other bands are due to C-H "oop" vibrations, which are sensitive to the substitution pattern on the pyridazine ring.[13] |
Pillar 4: A Self-Validating Experimental Protocol
Garbage in, garbage out. The integrity of your spectral data is paramount. This protocol is designed to be self-validating by explaining the rationale behind each step, ensuring high-quality, reproducible results.
Workflow: Acquiring a High-Integrity FTIR Spectrum
Detailed Step-by-Step Methodology
-
Sample & Reagent Preparation :
-
Action : Dry spectroscopic grade Potassium Bromide (KBr) in an oven at >100°C for at least 2 hours and store it in a desiccator.
-
Causality : KBr is hygroscopic. Water has a very strong, broad O-H stretching band (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that can obscure the N-H bands of the analyte. This drying step is critical for a clean spectrum.
-
-
Sample Formulation (KBr Pellet) :
-
Action : Weigh approximately 1 mg of the triazolopyridazine sample and 100-150 mg of the dried KBr.
-
Causality : This 1:100 ratio ensures the sample is sufficiently dilute. If the concentration is too high, the strongest absorption bands will be "flat-topped" (total absorption), losing quantitative and qualitative information.
-
-
Homogenization :
-
Action : Gently grind the mixture in an agate mortar and pestle for 3-5 minutes until it becomes a fine, homogenous powder.
-
Causality : Inhomogeneity and large crystal sizes cause scattering of the infrared beam (the Christiansen effect), leading to distorted peak shapes and a sloping baseline. Proper grinding minimizes this scattering.
-
-
Pellet Pressing :
-
Action : Transfer the powder to a pellet press die and apply pressure (typically 7-8 tons) for about 2 minutes. The resulting pellet should be translucent.
-
Causality : The pressure fuses the KBr into a solid matrix that is transparent to infrared radiation, holding the sample particles in the beam path. An opaque or cloudy pellet indicates poor mixing or insufficient pressure, which will degrade spectral quality.
-
-
Data Acquisition :
-
Action : First, run a background scan with the empty sample holder. Then, place the KBr pellet in the holder and run the sample scan. Use a resolution of 4 cm⁻¹ and co-add at least 32 scans.
-
Causality : The background scan measures the spectrum of atmospheric CO₂ and water vapor, as well as the instrument's own response. The software automatically subtracts this from the sample scan. Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks easier to distinguish. A resolution of 4 cm⁻¹ is sufficient for most routine analyses of solids and liquids.
-
Conclusion
The FTIR spectrum of an amine-substituted triazolopyridazine is a rich tapestry of vibrational information. By systematically deconstructing the spectrum into contributions from the amine substituent and the fused heterocyclic core, researchers can confidently confirm the structural integrity of their target molecules. The key lies in recognizing the distinct patterns: the one- or two-peak signature of secondary or primary amines in the 3500-3300 cm⁻¹ region, the aromatic C-H stretches above 3000 cm⁻¹, and the complex fingerprint of C=N and C=C ring vibrations between 1650-1400 cm⁻¹. Adherence to a rigorous, well-understood experimental protocol is the foundation upon which accurate and trustworthy spectral interpretation is built.
References
-
University of California, Davis. (n.d.). IR: aromatics. Chem 242. Retrieved from [Link]
-
ResearchGate. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
PharmaXChange. (2011, June 10). Structural analysis of amines. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]
-
Preprints.org. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]
-
Medical News. (2026, January 19). NH stretching vibration: Significance and symbolism. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]
-
CORE. (2005, October 25). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
-
PubMed. (2014, March 15). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. Retrieved from [Link]
-
FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]
-
PMC. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
AIP Publishing. (2024, May 15). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
ACS Publications. (2007, May 27). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
-
PubMed. (2024, May 21). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. Retrieved from [Link]
-
PMC. (2025, May 23). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Retrieved from [Link]
-
PMC. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
-
Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental (a)[19] and theoretical (b) IR spectra of triazole. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]
-
Indian Journal of Pure & Applied Physics. (n.d.). LASER RAMAN & FTIR SPECTRAL INVESTIGATION OF A BIOLOGICALLY ACTIVE SUBSTITUTED PYRIDINE MOLECULE. Retrieved from [Link]
-
MDPI. (2022, January 22). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]
Sources
- 1. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
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- 4. projectguru.in [projectguru.in]
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Safety Operating Guide
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine: Proper Disposal Procedures
[1]
Executive Summary & Safety Snapshot
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine (CAS: 1640120-88-2) is a halogenated, nitrogen-rich heterocyclic building block.[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of the bromine atom and the potential for nitrogen oxide (NOx) generation during thermal destruction.
Immediate Action Required:
Chemical Profile & Hazard Identification
Effective disposal begins with understanding the molecule's stability and reactivity.[1] This compound combines a fused triazolo-pyridazine ring with a bromine substituent and a free amine.
| Property | Data | Disposal Implication |
| CAS Number | 1640120-88-2 | Unique identifier for waste manifests.[1] |
| Formula | C₅H₄BrN₅ | High Nitrogen/Carbon ratio; Bromine content requires halogen-specific treatment. |
| Physical State | Solid (Powder) | Requires solid waste segregation unless dissolved in reaction solvent. |
| Acidity/Basicity | Weak Base (Amine) | Keep away from strong oxidizers and concentrated acids in waste accumulation. |
| Key Hazards | Irritant, Harmful | PPE (Nitrile gloves, goggles, lab coat) is mandatory during waste transfer.[1] |
Why Specific Disposal is Critical
-
Halogen Content (Bromine): Incineration of brominated compounds generates Hydrogen Bromide (HBr) and potentially bromine gas (Br₂). Standard municipal incinerators often lack the wet scrubbers necessary to neutralize these acid gases, necessitating a specialized RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Nitrogen Density: The triazolopyridazine core is nitrogen-rich. Improper thermal treatment can release significant NOx.[1] Controlled combustion ensures conversion to N₂.[1]
Waste Segregation & Packaging Protocol
Proper segregation at the bench prevents dangerous cross-reactions and ensures regulatory compliance.[1]
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar or original glass container.
-
Labeling: Must be labeled "Hazardous Waste - Solid, Toxic."[1]
-
Contents: Pure substance, contaminated weighing boats, spatulas, and solid reaction byproducts.[1]
-
Segregation: Do not mix with "Sharps" (needles/glass) or "Biohazard" waste.
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Stream: Halogenated Organic Solvent Waste .
-
Compatibility: Compatible with standard halogenated solvents (DCM, Chloroform).[1]
-
Incompatibility: Do NOT mix with:
C. Waste Decision Workflow
The following diagram outlines the logical flow for categorizing this specific compound in a laboratory setting.
Figure 1: Waste segregation decision tree ensuring proper routing to halogen-compatible incineration streams.
Disposal Methodology (The "Destruction" Phase)
Once collected by your facility's EHS (Environmental Health & Safety) team, the waste must undergo specific treatment.[1]
Step 1: Lab Pack or Bulking
-
Small Quantities (<100g): Usually "Lab Packed." The original container is placed into a larger drum (55-gallon) with absorbent material (vermiculite) and other compatible solid toxins.
-
Large Quantities: May be bulked into larger drums if chemical compatibility is verified.
Step 2: Incineration (Best Available Technology)
The only recommended destruction method is Rotary Kiln Incineration at a permitted facility.
-
Combustion: Waste is fired at >1000°C. The organic skeleton (C, H, N) is oxidized to CO₂, H₂O, and N₂/NOx.[1]
-
Halogen Scrubbing: The bromine atom forms HBr gas.[1] The incinerator exhaust passes through a caustic scrubber (NaOH spray) to neutralize the acid gas:
-
Ash Disposal: Any non-combustible residue is tested for leaching (TCLP) and landfilled in a hazardous waste landfill.
Spill Response Protocol
In the event of a benchtop spill of the solid powder:
-
Evacuate & Ventilate: Clear the immediate area.[1] If dust is airborne, allow it to settle.[1]
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1] Use a dust mask (N95) if powder is fine/dispersible.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Cleanup:
-
Scoop up the material and the damp towels.[1]
-
Place all materials into a sealable plastic bag.
-
Label as "Hazardous Waste - Debris (Contains Brominated Heterocycle)."
-
-
Decontamination: Wipe the surface with a soap/water solution.[1] Do not use bleach (potential reaction with amines).
Regulatory Compliance
United States (EPA / RCRA)
-
Waste Code: This specific compound is not P-listed or U-listed. It is classified as a Characteristic Waste if it exhibits toxicity (unlikely to fail TCLP for metals, but treated as toxic based on SDS).[1]
-
Generator Status: Most labs operate as "Small Quantity Generators" (SQG) or "Large Quantity Generators" (LQG). You must track the weight of this waste toward your monthly generation limits.[1]
-
Code Assignment: Often assigned a generic code for "Organic Toxicity" or "Ignitable" depending on the solvent it is dissolved in. If pure, it is often profiled under a non-specific "Hazardous Waste Solid" profile by the waste vendor (e.g., Clean Harbors, Veolia).[1]
European Union (EWC Codes)
-
16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.
-
07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors (if in solution).[1]
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.[1] Retrieved February 15, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Waste Disposal Guidelines. Division of Research Safety.[1] Retrieved February 15, 2026, from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
